molecular formula C14H18FNO4 B6306718 t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 2018900-08-6

t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate

Cat. No. B6306718
CAS RN: 2018900-08-6
M. Wt: 283.29 g/mol
InChI Key: QPYVDCJIUQBNLN-UHFFFAOYSA-N
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Description

T-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate, also known as t-BFC, is a synthetic compound that has a variety of applications in science and technology. t-BFC has been studied for its potential in the synthesis of pharmaceuticals, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

T-BFC has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the synthesis of other organic compounds, and in the study of its mechanism of action. In the synthesis of pharmaceuticals, t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate has been used to synthesize the drug ticagrelor, which is used to prevent and treat heart attacks. In the synthesis of other organic compounds, this compound has been used to synthesize the compound 4-methoxy-3-fluorobenzaldehyde. In the study of its mechanism of action, this compound has been used to study the inhibition of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate is not completely understood. It is believed that this compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition of the enzyme results in an increase in the levels of the neurotransmitter acetylcholine, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. It is believed that this compound can lead to an increase in the levels of the neurotransmitter acetylcholine, which can lead to an increase in heart rate, blood pressure, and respiration rate. In addition, this compound has been shown to have anticholinergic effects, which can lead to a decrease in heart rate, blood pressure, and respiration rate.

Advantages and Limitations for Lab Experiments

The use of t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for experiments. Second, it is relatively easy to synthesize, making it an attractive option for experiments. Third, it has a wide variety of applications in scientific research, making it an attractive option for experiments. However, there are also some limitations to the use of this compound in laboratory experiments. First, it is a synthetic compound, meaning that it is not naturally occurring and may have potential side effects. Second, it has a relatively short shelf life, making it less attractive for long-term experiments.

Future Directions

The potential future directions for t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate are numerous. First, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Second, further research could be conducted to develop more efficient and cost-effective methods for its synthesis. Third, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be conducted to explore its potential applications in the study of neurodegenerative diseases and other neurological disorders.

Synthesis Methods

T-BFC is synthesized using a method known as the Mitsunobu reaction. This method involves the reaction of an alcohol, an acid, and a phosphine in the presence of a base. In the case of t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate, the alcohol is t-butanol, the acid is a 2-fluoro-4-methoxyphenylacetic acid, and the phosphine is diethyl azodicarboxylate. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is this compound.

properties

IUPAC Name

tert-butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-11(17)9-5-6-12(19-4)10(15)7-9/h5-7H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYVDCJIUQBNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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